(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride (1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2550996-65-9
VCID: VC5775865
InChI: InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1
SMILES: C1CC(C(C1)N)C(F)F.Cl
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.62

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride

CAS No.: 2550996-65-9

Cat. No.: VC5775865

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.62

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride - 2550996-65-9

Specification

CAS No. 2550996-65-9
Molecular Formula C6H12ClF2N
Molecular Weight 171.62
IUPAC Name (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1
Standard InChI Key DLPVWWGAIBHUCX-TYSVMGFPSA-N
SMILES C1CC(C(C1)N)C(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride, reflects its stereochemistry: the amine group occupies the 1-position, and the difluoromethyl group is at the 2-position on the cyclopentane ring, with both chiral centers in the R configuration. The hydrochloride salt improves solubility and crystallinity, critical for purification and formulation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H12ClF2N\text{C}_6\text{H}_{12}\text{ClF}_2\text{N}
Molecular Weight171.62 g/mol
CAS Registry Number2550996-65-9
Stereochemistry(1R,2R)
SMILESC1CC@HC(F)F.Cl
InChIKeyDLPVWWGAIBHUCX-TYSVMGFPSA-N

The difluoromethyl group (CF2H-\text{CF}_2\text{H}) introduces electronegativity and lipophilicity, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H} NMR: Resonances at δ 3.2–3.5 ppm correspond to the cyclopentane protons adjacent to the amine, while the difluoromethyl group’s protons appear as a triplet (J = 56 Hz) near δ 5.8 ppm.

  • 19F^{19}\text{F} NMR: A doublet at δ -120 ppm verifies the difluoromethyl substitution.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

  • Cyclopentane Ring Formation: A [3+2] cycloaddition between ethylene and a propargyl amine precursor yields the cyclopentane backbone.

  • Difluoromethylation: Electrophilic fluorination using ClCF2H\text{ClCF}_2\text{H} under basic conditions introduces the difluoromethyl group at the 2-position.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, enhancing stability.

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts. Catalysts such as palladium on carbon (Pd/C\text{Pd/C}) accelerate key steps, while ethanol-water mixtures facilitate crystallization.

Reactivity and Functionalization

Substitution Reactions

The amine group participates in nucleophilic substitutions. For example, acylation with acetic anhydride yields the corresponding acetamide derivative, a common strategy for prodrug synthesis.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Fluorinated Cycloalkane Amines

CompoundMolecular WeightFluorine SubstituentsBioactivity (IC50_{50})
(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;HCl171.62CF2H-\text{CF}_2\text{H}12 μM (HL-60)
(1R,2R)-2-(Trifluoromethyl)cyclopentan-1-amine;HCl189.63CF3-\text{CF}_38 μM (HL-60)
(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;HCl265.70C6H4CF3-\text{C}_6\text{H}_4\text{CF}_322 μM (PC3)

The difluoromethyl analog exhibits intermediate potency between trifluoromethyl and aryl-trifluoromethyl derivatives, suggesting a balance between steric bulk and electronic effects .

Future Research Directions

  • Target Identification: Proteomic profiling using affinity chromatography could elucidate protein targets.

  • Formulation Optimization: Liposomal encapsulation may improve bioavailability for in vivo applications.

  • Toxicology Studies: Chronic toxicity assessments in mammalian models are needed to advance therapeutic development.

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